Acid Violet 90
Description
Historical Trajectory and Evolution of Academic Research on Acid Violet 90
The development of synthetic dyes began in the mid-19th century, revolutionizing the textile industry which had previously relied on natural colorants. chemistryviews.orgbritannica.com The first metallizable azo dye was discovered over a century ago, paving the way for the development of metal-complex dyes like this compound. sdc.org.uk The manufacturing process for this compound involves the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.comalanchemindustries.comchemicalbook.com This intermediate is subsequently treated with a chromium source to form the final 1:2 chromium complex. worlddyevariety.comalanchemindustries.com
Early research on dyes like this compound was primarily focused on their synthesis and application in the textile industry. hztya.com However, the academic focus has since expanded to include the environmental impact and remediation of these dyes from wastewater. The presence of azo dyes like this compound in industrial effluents is a significant concern due to their potential recalcitrance and the strong color they impart to water. tsijournals.comdergipark.org.tr Consequently, a substantial body of research has emerged exploring methods for their removal.
Academic Significance and Contemporary Research Gaps in this compound Studies
The academic significance of this compound extends beyond its industrial applications to its role as a model compound in environmental science and materials science research. Studies have investigated its removal from aqueous solutions using various techniques, highlighting its utility in evaluating the efficacy of new materials and processes for wastewater treatment.
Recent research has focused on advanced oxidation processes (AOPs) for the degradation of this compound. tsijournals.com For example, the photo-Fenton process, which utilizes hydrogen peroxide and ferrous ions in the presence of light, has been shown to effectively decolorize and degrade the dye. tsijournals.com Ozonation has also been explored as a method for its removal, demonstrating high efficiency in a relatively short time. dergipark.org.trdergipark.org.tr
Furthermore, adsorption has been a widely studied method for removing this compound. Research has explored the use of various adsorbents, including:
Polyaniline (PANI) and polyaniline/clinoptilolite composites. osti.gov
Activated carbon and guava seed powder. researchgate.net
Chitosan (B1678972) and chitosan/nanoclay beads. dergipark.org.tr
These studies often involve detailed kinetic and isotherm analyses to understand the adsorption mechanism and capacity of the materials.
Despite the existing body of research, several knowledge gaps remain. While many studies focus on the removal of this compound, there is a need for more in-depth investigation into the degradation pathways and the toxicity of the resulting byproducts. uta.edufrontiersin.org Further research could also explore the development of more sustainable and cost-effective adsorbent materials from waste biomass. researchgate.net Additionally, a deeper understanding of the molecular interactions between this compound and various adsorbent surfaces could lead to the design of more efficient and selective removal technologies.
Classification and Structural Features within Dye Chemistry Research Contexts
This compound is classified as a monoazo dye and a metal-complex dye. worlddyevariety.com The "acid" designation refers to the presence of sulfonic acid groups (-SO3H) in its structure, which render the dye anionic and water-soluble. guidechem.comtechemi.com The azo group (-N=N-) is the primary chromophore responsible for its violet color.
The key structural feature of this compound is the 1:2 chromium complex. This means that two molecules of the azo dye ligand are coordinated to a central chromium ion. worlddyevariety.comalanchemindustries.com This complexation enhances the dye's properties, such as its lightfastness and wash fastness, making it more durable for textile applications. cymitquimica.comspecialchem.com The IUPAC name for this compound is disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate. nih.govalfa-chemistry.com
The molecular structure of this compound facilitates its interaction with various materials, which is a key aspect of its application and its removal from wastewater. The sulfonic acid groups can engage in hydrogen bonding and electrostatic interactions, which are important for both dyeing processes and adsorption onto charged surfaces.
Interactive Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 6408-29-3 | guidechem.comnih.govalfa-chemistry.com |
| Molecular Formula | C40H30CrN8Na2O10S2 | nih.govalfa-chemistry.com |
| Molecular Weight | 944.8 g/mol | nih.govalfa-chemistry.com |
| IUPAC Name | disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate | nih.govalfa-chemistry.com |
| Colour Index Name | C.I. This compound | worlddyevariety.comnih.gov |
Table 2: Research on Adsorptive Removal of this compound
| Adsorbent Material | Key Findings | Source(s) |
| Polyaniline (PANI) and PANI/Gördes-clinoptilolite (PANI/GC) composite | The adsorption followed the pseudo-second-order kinetic model. The Langmuir isotherm model best described the adsorption on PANI/GC, while the Freundlich model was a better fit for PANI. | osti.gov |
| Powdered activated carbon (PAC) and guava (Psidium guajava L.) seed powder (G-seed) | Both adsorbents were effective, with optimal adsorption at pH 2.0. The adsorption mechanism involved pore filling, hydrogen bonding, electrostatic interactions, and n-π interactions. | researchgate.net |
| Chitosan (CTS) and CTS/nanoclay beads | The highest dye removal was achieved at pH 2. The Langmuir isotherm model provided the best fit for the adsorption data. | dergipark.org.tr |
| MgAl-layered double hydroxide (B78521) (MgAl-LDO) | Adsorption occurs via hydrogen bonding and interlayer interactions, with thermodynamics indicating a spontaneous process. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6408-29-3 |
|---|---|
Molecular Formula |
C40H30CrN8Na2O10S2 |
Molecular Weight |
944.8 g/mol |
IUPAC Name |
disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H16N4O5S.Cr.2Na/c2*1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;;;/h2-11,25-26H,1H3,(H,27,28,29);2-11,23,25H,1H3,(H,27,28,29);;;/q;;;2*+1/p-2 |
InChI Key |
KANXDAXCHXKNKQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Acid Violet 90
Novel Synthetic Routes and Process Optimization Strategies for Acid Violet 90
This compound, a monoazo metal complex dye, is conventionally synthesized through a diazotization-coupling reaction followed by metallization. The traditional manufacturing method involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting azo dye is subsequently converted into a 1:2 chromium complex to yield the final this compound product. worlddyevariety.com
Recent research has focused on optimizing this process to improve yield, reduce environmental impact, and enhance the purity of the final product. Process optimization strategies often investigate the impact of various experimental parameters such as pH, temperature, reaction time, and the concentration of reactants. researchgate.net For instance, the stability of the diazonium salts, which are crucial intermediates, is highly dependent on maintaining low temperatures during the coupling reaction. researchgate.net
Novel synthetic approaches are being explored to streamline the manufacturing process. These include one-pot synthesis methodologies that aim to reduce the number of intermediate isolation steps, thereby minimizing waste and energy consumption. acs.org Additionally, research into alternative coupling components and modifications to the core structure of the reactants is underway to develop new dyes with improved properties.
The table below summarizes key parameters in the conventional synthesis of this compound and areas of focus for optimization.
| Parameter | Conventional Method | Optimization Focus |
| Diazotization Agent | Sodium nitrite (B80452) in acidic medium | Alternative diazotizing agents, controlled addition rates |
| Coupling pH | Alkaline | Precise pH control to maximize yield and minimize side products |
| Temperature | 0-5 °C for diazotization and coupling | Energy-efficient cooling methods, exploring temperature-tolerant intermediates |
| Metallization | Chromium salts | Use of more environmentally friendly metal complexes, optimizing metal-to-ligand ratio |
| Reaction Time | Several hours | Catalytic approaches to reduce reaction time |
| Solvent | Aqueous medium | Use of greener solvents, solvent recovery and recycling |
Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis
The synthesis of this compound involves a series of well-defined reaction steps, the mechanisms of which are rooted in fundamental organic chemistry principles. The initial step is the diazotization of an aromatic amine, 4-amino-3-hydroxynaphthalene-1-sulfonic acid. This reaction proceeds via the formation of a diazonium salt, an electrophilic species. nih.gov
The subsequent and crucial step is the azo coupling reaction, which is an electrophilic aromatic substitution. The diazonium salt acts as the electrophile, attacking the electron-rich coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. nih.gov The position of the coupling is directed by the activating groups on the pyrazolone (B3327878) ring.
The final step is the formation of the metal complex. In the case of this compound, this involves the coordination of two molecules of the azo dye ligand to a central chromium ion. This complexation significantly enhances the light and wash fastness of the dye. worlddyevariety.com
Recent mechanistic investigations have employed computational modeling and advanced spectroscopic techniques to better understand the transition states and reaction intermediates involved in these key steps. These studies aim to provide insights that can lead to more efficient and selective synthetic methods. For example, understanding the electronic effects of substituents on both the diazonium salt and the coupling component can allow for the rational design of new dyes with tailored properties.
Integration of Green Chemistry Principles in this compound Manufacturing Research
The traditional synthesis of azo dyes, including this compound, often involves the use of stoichiometric reagents and can generate significant amounts of chemical waste. longdom.org In response to growing environmental concerns, there is a concerted effort to integrate green chemistry principles into the manufacturing process.
Key areas of focus in the development of eco-friendly synthesis routes for this compound and related dyes include:
Use of Safer Solvents: Research is being conducted to replace traditional organic solvents with more benign alternatives, such as water or biodegradable solvents. acs.org
Catalytic Processes: The development of catalytic methods for diazotization and coupling reactions can reduce the need for stoichiometric reagents and minimize waste generation. wikipedia.org
Energy Efficiency: The use of microwave-assisted synthesis is being explored as a way to reduce reaction times and energy consumption. acs.orgmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.
Waste Reduction: Process optimization and the development of one-pot syntheses are key strategies for minimizing the generation of hazardous waste. acs.org
The table below highlights the application of green chemistry principles to the synthesis of azo dyes.
| Green Chemistry Principle | Application in Azo Dye Synthesis |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |
| Designing Safer Chemicals | Developing dyes with reduced toxicity and environmental persistence. |
| Safer Solvents and Auxiliaries | Utilizing water as a solvent and minimizing the use of auxiliary substances. |
| Design for Energy Efficiency | Employing methods like microwave irradiation to reduce energy consumption. acs.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of reaction steps. |
| Catalysis | Using catalytic reagents in place of stoichiometric ones. wikipedia.org |
| Design for Degradation | Creating dyes that are designed to break down into non-harmful substances after use. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents. |
Design and Synthesis of this compound Analogues for Specific Research Applications
The core structure of this compound can be chemically modified to create a range of analogues with tailored properties for specific research applications. These modifications can involve altering the substituents on the aromatic rings of either the diazo component or the coupling component.
For example, the introduction of different functional groups can influence the solubility, spectral properties, and binding affinity of the dye. This allows for the development of analogues that can be used as probes in biological systems, as sensors for specific analytes, or as components in advanced materials.
The synthesis of these analogues generally follows the same fundamental diazotization and coupling reaction pathway as this compound. However, the specific reaction conditions may need to be optimized for each new combination of starting materials. The table below presents some hypothetical analogues of this compound and their potential research applications.
| Analogue Modification | Potential Research Application |
| Introduction of a fluorescent group | Fluorescent probe for cellular imaging |
| Attachment of a biotin (B1667282) moiety | Affinity-based purification of target molecules |
| Incorporation of a heavy metal chelator | Sensor for heavy metal detection |
| Polymerizable group attachment | Development of colored polymers and materials |
| Modification of sulfonic acid groups | Tuning solubility and binding characteristics |
Sophisticated Analytical Techniques for Acid Violet 90 Detection and Characterization in Research Matrices
Spectroscopic Methodologies for Acid Violet 90 Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for probing the molecular structure and determining the concentration of this compound. These methods rely on the interaction of electromagnetic radiation with the dye molecule, providing distinct fingerprints based on its electronic and vibrational properties.
UV-Vis spectroscopy is a fundamental technique for quantifying this compound in aqueous solutions. The method is based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule's chromophores, primarily the extensive conjugated system of the azo structure. The intensity of the absorption is directly proportional to the concentration of the dye, following the Beer-Lambert law.
Research has identified the maximum absorption wavelength (λmax) for this compound, which is critical for quantitative analysis and for monitoring its degradation. tsijournals.com Studies have shown that the λmax is typically observed in the green-yellow region of the spectrum, which is complementary to the dye's purple color. The precise λmax can be influenced by solvent polarity and the pH of the solution. For instance, degradation studies have monitored the decrease in absorbance at 540 nm to quantify the removal of the dye. tsijournals.com Other studies have reported a λmax of 526 nm. researchgate.net
Table 1: UV-Vis Spectroscopic Data for this compound
| Parameter | Reported Value | Application |
|---|---|---|
| Maximum Wavelength (λmax) | 526 nm - 540 nm | Quantitative analysis, Degradation kinetics |
| Molar Absorptivity (ε) | Dependent on purity and solvent | Concentration determination |
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the qualitative analysis of this compound, providing crucial information about its molecular structure by identifying the functional groups present. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency, allowing for the structural confirmation of the dye.
The FT-IR spectrum of this compound is expected to display a complex pattern of absorption bands corresponding to its various structural components. While specific experimental spectra for the pure compound are not widely published, the characteristic absorption regions for its key functional groups can be predicted. These include vibrations from the N=N azo linkage, O-H (hydroxyl), S=O (sulfonate), C=O (pyrazolone), and various C-H and C=C bonds within the aromatic naphthalene (B1677914) and phenyl rings. researchgate.netresearchgate.net
Table 2: Predicted FT-IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Hydroxyl) | Stretching, broad | 3200 - 3600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Pyrazolone ring) | Stretching | 1650 - 1700 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| N=N (Azo) | Stretching | 1400 - 1450 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the complete structural elucidation of organic molecules in solution. While published NMR data specifically for this compound is scarce, the application of ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive structural confirmation and purity assessment.
An ¹H NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and integration (proton count). It would be expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the naphthalene and phenyl rings, as well as a singlet in the aliphatic region (around 2.0-2.5 ppm) for the methyl (CH₃) group on the pyrazolone (B3327878) moiety.
A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the quaternary carbons in the aromatic rings and the carbonyl carbon of the pyrazolone ring (typically >160 ppm). Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish connectivity between protons and carbons, confirming the complete and unambiguous assignment of the molecular structure.
Chromatographic Separation Techniques for this compound and Its Metabolites
Chromatography is essential for separating this compound from complex matrices, quantifying it, and identifying its related metabolites or degradation products. These methods exploit differences in the physicochemical properties of the analytes to achieve separation.
High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for the separation and quantification of non-volatile, water-soluble dyes like this compound. lew.ro Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
The separation mechanism involves partitioning the dye between the stationary and mobile phases. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. Due to its anionic nature (from the sulfonate group), an ion-pairing agent may be added to the mobile phase to improve peak shape and retention.
Advanced detectors greatly enhance the utility of HPLC. A Photo Diode Array (PDA) or Diode Array Detector (DAD) can acquire the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. researchgate.netchromatographyonline.comshimadzu.com Coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) provides molecular weight information and fragmentation patterns, enabling definitive identification of the parent dye and its non-volatile metabolites. researchgate.net
Table 3: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution (e.g., 10% to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detector | Photo Diode Array (PDA) at 530 nm and/or Mass Spectrometry (MS) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for identifying volatile and semi-volatile organic compounds. This compound itself is a large, non-volatile salt and cannot be directly analyzed by GC-MS. However, this technique is exceptionally well-suited for the identification of its smaller, more volatile degradation products that may form during environmental or industrial treatment processes. mdpi.com
Degradation of azo dyes, including this compound, often proceeds via the reductive cleavage of the N=N bond. This process breaks the molecule into smaller aromatic amines. researchgate.net These amines are typically more volatile than the parent dye and can be analyzed by GC-MS, often after a derivatization step to increase their volatility and thermal stability. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides a distinct mass spectrum for each, which acts as a molecular fingerprint for identification. mdpi.com
Table 4: Potential Volatile Degradation Products of this compound Identifiable by GC-MS
| Potential Degradation Product | Molecular Formula | Key Structural Feature |
|---|---|---|
| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid (and derivatives) | C₁₀H₉NO₄S | Naphthalene amine |
| 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | C₁₀H₁₁N₃O | Phenyl pyrazole (B372694) amine |
Electrochemical Sensing Platforms and Method Development for this compound
The development of electrochemical sensors for the detection of synthetic dyes is a growing area of research, offering advantages such as high sensitivity, rapid response, and cost-effectiveness. While specific electrochemical sensing platforms exclusively for this compound are not extensively detailed in current literature, the principles for their development can be derived from methods established for other dyes, including other violet congeners like Ethyl Violet and Crystal Violet. kfupm.edu.sanih.govmdpi.comresearchgate.net
Electrochemical methods, such as voltammetry, are employed to study the redox properties of target analytes. nih.gov For a compound like this compound, an electrochemical sensor would typically involve a three-electrode system: a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). nih.govacs.org The detection mechanism relies on the electro-oxidation or reduction of the dye molecule at the surface of the working electrode, which generates a measurable current signal proportional to the dye's concentration.
The key to developing a sensitive and selective sensor lies in the modification of the working electrode. mdpi.com Chemically modified electrodes (CMEs) are designed to enhance analytical performance by improving electron transfer kinetics and increasing the effective surface area for the reaction. acs.orgmdpi.com Materials such as carbon nanotubes, graphene, metal nanoparticles, and conductive polymers are commonly used as modifiers. acs.orgmdpi.com For instance, in the detection of Ethyl Violet, a glassy carbon electrode (GCE) modified with acidic-functionalized carbon nanotubes demonstrated significantly enhanced peak currents and a low detection limit of 0.36 nM. nih.govacs.org The improved performance was attributed to the high surface area and superior catalytic activity of the nanomaterial. acs.org
Method development for this compound would involve optimizing several key parameters:
pH of the supporting electrolyte: The pH can profoundly affect the electrochemical behavior of dyes, particularly azo dyes, as protons are often involved in their redox mechanisms. mdpi.com
Deposition Potential and Time: In stripping voltammetry techniques, an accumulation step at a specific potential and for a set duration can be used to preconcentrate the analyte on the electrode surface, thereby enhancing the detection signal. nih.govmdpi.com
Choice of Modifier: The selection of a suitable modifier would depend on the specific electrochemical properties of this compound. For an anionic dye, a modifier that facilitates electrostatic attraction could enhance preconcentration and sensitivity. mdpi.com
Electrochemical impedance spectroscopy (EIS) is another valuable technique used to characterize the charge transfer properties at the electrode-solution interface, helping to validate the effectiveness of the electrode modification. nih.govacs.org While much of the electrochemical research on violet dyes, including Acid Violet 7, has focused on degradation and removal processes using anodes like boron-doped diamond (BDD), the fundamental understanding of their electrochemical behavior gained from these studies is crucial for designing effective sensing platforms. researchgate.netfapesp.br
Microscopic and Surface Characterization Techniques for this compound Interactions with Materials
The study of how this compound interacts with various materials, particularly in the context of adsorption and removal from aqueous solutions, relies heavily on microscopic and surface analysis techniques. These methods provide critical insights into the morphological, structural, and surface properties of materials before and after they have been exposed to the dye.
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. acs.org In the study of this compound adsorption, SEM is routinely used to examine the physical structure of adsorbent materials. For example, research on the use of powdered activated carbon (PAC) and guava seed powder (G-seed) as adsorbents for this compound utilized SEM to characterize their surfaces. researchgate.net Similarly, the morphology of peach seed shell (PSS) powder was analyzed with SEM to understand its surface texture before and after dye uptake. researchgate.net
Observations from SEM analysis can reveal important information about the adsorption process. Changes in the surface of an adsorbent after interaction with this compound, such as the filling of pores or the appearance of a new surface layer, can provide direct visual evidence of dye adsorption. In studies involving novel composite materials, such as polyaniline/Gördes-clinoptilolite (PANI/GC), SEM is used to confirm the successful synthesis and morphology of the composite adsorbent. iaea.org
| Material | SEM Observation Before this compound Interaction | SEM Observation After this compound Interaction | Reference |
|---|---|---|---|
| Peach Seed Shell (PSS) | Characterized surface texture and morphology. | Changes in surface texture indicate dye uptake. | researchgate.net |
| Polyaniline/Clinoptilolite (PANI/GC) | Confirmed the morphology of the synthesized composite. | Not specified, but used to characterize the adsorbent. | iaea.org |
| Activated Carbon from Xanthium strumarium L. seed | Characterized surface morphology. | Not specified, but used to characterize the adsorbent. | researchgate.net |
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystalline structure of materials. acs.org It provides information on the atomic arrangement, identifying crystalline phases and determining the degree of crystallinity. In the context of this compound research, XRD is applied to characterize adsorbent materials. For instance, the XRD pattern of peach seed shell powder was used to identify its typical lignocellulosic structure. researchgate.net The analysis showed significant peaks at 2θ values of 20.66°, 26.47°, and 49.95°, corresponding to crystalline lignocellulose. researchgate.net
Changes in the XRD pattern of a material after adsorption of this compound can indicate that an interaction has occurred. researchgate.net These changes may manifest as shifts in peak positions, reductions in peak intensity, or the disappearance of certain peaks, suggesting that the dye molecules have been incorporated into the material's structure or adsorbed onto its surface, potentially altering its crystalline nature. researchgate.netresearchgate.net In another study, XRD analysis was used to confirm the amorphous nature of activated carbon derived from Xanthium strumarium seeds, which was then used for this compound adsorption. researchgate.net The technique is also fundamental in confirming the synthesis and crystal structure of newly developed materials, such as polyaniline composites or nanoparticles, intended for dye removal applications. iaea.orgacs.org
The specific surface area and porosity of a material are critical parameters that often dictate its capacity to adsorb molecules like this compound. anton-paar.com The Brunauer-Emmett-Teller (BET) theory is the most common method used to determine the specific surface area of a material from gas adsorption isotherm data, typically using nitrogen gas. anton-paar.comwikipedia.org This analysis also provides information about pore volume and average pore size, which are crucial for understanding the mechanism of adsorption. iitk.ac.in
Materials with high surface areas and well-developed porosity generally exhibit higher adsorption capacities. anton-paar.com Research on the adsorption of this compound onto various materials has extensively used BET analysis to quantify these properties. A notable study compared powdered activated carbon (PAC) and guava seed powder (G-seed), finding that the PAC had a vastly superior BET surface area (804.46 m²/g) compared to the G-seed (38.25 m²/g), correlating with its higher sorption potential. researchgate.net
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |
|---|---|---|---|---|
| Powdered Activated Carbon (PAC) | 804.46 | Not Specified | Not Specified | researchgate.net |
| Guava Seed Powder (G-seed) | 38.25 | Not Specified | Not Specified | researchgate.net |
| Activated Carbon from Xanthium strumarium L. seed | 303 | Not Specified | Not Specified | researchgate.net |
| Peach Seed Shell Powder (ASP) | 97.493 | 0.0691 | 1.922 | researchgate.net |
Advanced Sample Preparation Strategies for this compound Analysis in Complex Matrices
The accurate analysis of this compound in complex matrices, such as industrial wastewater, food products, or environmental samples, necessitates effective sample preparation. phenomenex.com This critical step aims to isolate the target analyte from interfering matrix components, concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument. phenomenex.comsilicycle.com Advanced strategies like Solid-Phase Extraction (SPE) and Matrix Solid-Phase Dispersion (MSPD) offer significant advantages over traditional methods like liquid-liquid extraction, including reduced solvent consumption, shorter processing times, and higher efficiency. silicycle.comsigmaaldrich.com
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. sigmaaldrich.comchromatographyonline.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). libretexts.org The selection of the sorbent is crucial and is based on the properties of the analyte and the matrix. For an anionic dye like this compound, several SPE modes could be employed:
Reversed-Phase SPE: Uses a nonpolar sorbent (e.g., C18) to retain nonpolar to moderately polar analytes from a polar matrix. chromatographyonline.comspecartridge.com
Normal-Phase SPE: Employs a polar sorbent (e.g., silica) to retain polar analytes from a nonpolar matrix. chromatographyonline.comspecartridge.com
Ion-Exchange SPE: Utilizes sorbents with charged functional groups to retain ionic analytes. chromatographyonline.com For this compound, which is anionic, an anion-exchange sorbent with positively charged groups (e.g., quaternary amine) would be highly effective for selective retention. chromatographyonline.commdpi.com
Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process particularly suited for solid, semi-solid, and viscous samples. nih.govmdpi.com First reported in 1989, MSPD integrates sample homogenization, extraction, and cleanup into a single procedure. nih.gov The process involves blending the sample directly with a solid-phase sorbent (like silica (B1680970) C18) in a mortar and pestle. biotage.co.jp This mechanical blending disrupts the sample matrix and disperses it over the surface of the sorbent. mdpi.combiotage.co.jp The resulting homogenous mixture is then packed into a column, and analytes are eluted using appropriate solvents. biotage.co.jp MSPD significantly reduces sample turnaround time and solvent use by up to 98% compared to conventional methods. biotage.co.jpagriculturejournals.cz This technique could be effectively applied to extract this compound from complex food or tissue samples prior to chromatographic analysis. mdpi.comagriculturejournals.cz
Environmental Fate, Transport, and Advanced Degradation Mechanisms of Acid Violet 90
Research on Environmental Partitioning and Mobility of Acid Violet 90
The environmental fate of this compound (AV 90) is significantly influenced by its interaction with various environmental matrices. Research into its partitioning and mobility has largely focused on adsorption processes, which govern its distribution between aqueous phases and solid surfaces like soil and sediment. The pH of the solution is a critical factor controlling the adsorption capacity. researchgate.net The point-of-zero charge (pHPZC) of an adsorbent—the pH at which its net surface charge is zero—determines the nature of the electrostatic interaction with the dye molecule. researchgate.net For anionic dyes like this compound, adsorption is favored when the solution's pH is lower than the adsorbent's pHPZC, as the adsorbent surface becomes positively charged, enhancing electrostatic attraction. researchgate.net
Studies have utilized low-cost biosorbents to investigate the removal of AV 90 from water. For instance, peach seed shell (PSS) waste has been explored as an efficient adsorbent. researchgate.net The maximum adsorption capacity of PSS for AV 90 was found to be 94.92 mg/g under optimal conditions of pH 7.0, an adsorbent mass of 0.2 g/L, and a temperature of 30°C. researchgate.net Another study investigated the use of beads made from chitosan (B1678972) (CTS) and nanoclay. dergipark.org.tr The highest removal of AV 90 was achieved at a pH of 2. dergipark.org.tr The adsorption capacity was significantly enhanced by the inclusion of nanoclay; CTS/nanoclay beads exhibited an adsorption capacity of 91.74 mg/g, compared to 26.81 mg/g for pure chitosan beads. dergipark.org.tr This enhancement is attributed to the amine groups present in the nanoclay structure. dergipark.org.tr
The equilibrium data for AV 90 adsorption on these materials have been analyzed using various isotherm models. The Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface, was found to be the most suitable model for describing the adsorption of AV 90 on both chitosan and CTS/nanoclay beads. dergipark.org.tr This indicates that the adsorption process primarily occurs at specific, localized sites on the adsorbent surface.
Table 1: Adsorption Capacities of Various Adsorbents for this compound
| Adsorbent | Maximum Adsorption Capacity (qm, mg/g) | Optimal pH | Reference |
|---|---|---|---|
| Peach Seed Shell (PSS) | 94.92 | 7.0 | researchgate.net |
| Chitosan (CTS) Beads | 26.81 | 2.0 | dergipark.org.tr |
| Chitosan/Nanoclay Beads | 91.74 | 2.0 | dergipark.org.tr |
Advanced Oxidation Processes (AOPs) for this compound Removal
Advanced Oxidation Processes (AOPs) are widely employed for the remediation of wastewater containing recalcitrant organic pollutants like this compound. tsijournals.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can effectively degrade complex organic molecules into simpler, less harmful substances, and potentially achieve complete mineralization to carbon dioxide and water. tsijournals.comresearchgate.net AOPs encompass a variety of methods, including photocatalysis, Fenton and photo-Fenton processes, ozonation, and electrochemical oxidation. tsijournals.comresearchgate.net
Photocatalytic Degradation of this compound: Kinetic and Mechanistic Studies
Photocatalytic degradation is an AOP that utilizes semiconductor materials to generate hydroxyl radicals upon irradiation with a suitable light source, typically UV or visible light. tsijournals.commdpi.com When a photocatalyst absorbs a photon with energy equal to or greater than its band gap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. mdpi.com These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including the highly potent •OH radicals, which are crucial for dye decomposition. mdpi.com
The kinetics of photocatalytic reactions are often described by the Langmuir-Hinshelwood model, which relates the degradation rate to the concentration of the pollutant. frontiersin.org However, many studies on dye degradation report pseudo-first-order kinetics, where the rate of reaction is directly proportional to the concentration of the dye. tsijournals.commdpi.com
Heterogeneous Photocatalysis (e.g., TiO₂, ZnO, CeO₂ Nanocatalysts)
Heterogeneous photocatalysis involves a photocatalyst in a different phase from the reactants, typically a solid catalyst in an aqueous solution. Titanium dioxide (TiO₂), zinc oxide (ZnO), and cerium oxide (CeO₂) are commonly studied nanocatalysts due to their efficiency, stability, and cost-effectiveness. uctm.edunih.gov
While direct photocatalytic studies on this compound with these specific materials are not detailed in the provided context, the principles can be inferred from their use in treating other dyes and in related AOPs. For example, ZnO-CeO₂ nanocomposites have shown enhanced photocatalytic efficiency for degrading Reactive Black dye compared to pristine ZnO, attributed to a lower band gap energy and improved charge carrier separation. nih.gov In the context of catalytic ozonation of this compound, nano-CeO₂ (n.CeO₂) and nano-ZnO (n.ZnO) have been proven effective, demonstrating their catalytic properties. researchgate.net The efficiency of these metal oxides stems from their ability to facilitate the generation of reactive oxygen species. uctm.edu CeO₂ is noted for its narrow band gap and high oxygen storage capacity, which can enhance photocatalytic activity. uctm.edu
Photo-Fenton and Photo-Electrochemical Degradation Pathways
The Photo-Fenton process is an enhancement of the traditional Fenton reaction (Fe²⁺ + H₂O₂), where the application of light, particularly UV or visible light, accelerates the generation of hydroxyl radicals and the regeneration of the Fe²⁺ catalyst from Fe³⁺. tsijournals.comresearchgate.net This leads to a more efficient degradation of organic pollutants. tsijournals.com
A study on the degradation of this compound using the photo-Fenton process under visible light irradiation demonstrated that the reaction is dependent on the concentrations of the dye, ferrous sulfate (FeSO₄), hydrogen peroxide (H₂O₂), and the solution pH. tsijournals.com The optimal conditions for the photobleaching of AV 90 were determined to be a dye concentration of 12.50 x 10⁻⁵ M, FeSO₄ concentration of 3.33 x 10⁻⁵ M, 1.0 mL of H₂O₂, and a pH of 3.0. tsijournals.com The degradation was found to follow first-order kinetics with a rate constant (k) of 11.27 × 10⁻² sec⁻¹. tsijournals.com The process led to 29% mineralization of the dye within 180 seconds, indicating a rapid breakdown of the dye structure. tsijournals.com
Photo-electrochemical Fenton (PEF) is another AOP that combines electrochemical methods with the photo-Fenton process. In PEF, H₂O₂ and Fe²⁺ are continuously generated electrochemically, and UV irradiation enhances the production of •OH radicals, leading to very high mineralization efficiencies for azo dyes. researchgate.net Studies on similar dyes like Acid Violet 7 have shown that the PEF process can achieve almost complete decolorization (98%) and significant TOC reduction in a short period. researchgate.net
Table 2: Optimal Conditions for Photo-Fenton Degradation of this compound
| Parameter | Optimal Value |
|---|---|
| [this compound] | 12.50 x 10-5 M |
| [FeSO₄] | 3.33 x 10-5 M |
| H₂O₂ Volume | 1.0 mL |
| pH | 3.0 |
| Kinetic Model | First-Order |
| Rate Constant (k) | 11.27 × 10-2 sec-1 |
Ozonation and Catalytic Ozonation Research for this compound Decomposition
Ozone (O₃) is a powerful oxidizing agent used for color and organic pollution removal from wastewater. researchgate.netdergipark.org.tr Ozonation can proceed through two main pathways: direct oxidation by molecular ozone, which is selective and more effective at low pH, or indirect oxidation by hydroxyl radicals generated from ozone decomposition, which is non-selective and predominates at high pH. mdpi.com
In a study on the ozonation of a 50 mg/L synthetic solution of this compound, maximum removal efficiency was achieved at a pH of 7, with an ozone dose of 0.375 g/L·h and a reaction time of 7.5 minutes. researchgate.netdergipark.org.tr This resulted in the removal of 48.578 mg/L of the substance. researchgate.netdergipark.org.tr
Catalytic ozonation involves the use of a catalyst to enhance the decomposition of ozone and promote the generation of hydroxyl radicals, thereby increasing the oxidation efficiency. Nanocatalysts such as n.CeO₂, n.ZnO, and their composites have been investigated for the catalytic ozonation of AV 90. researchgate.net A comparative study found that the optimal conditions for all three catalysts were a pH of 3, an ozone dose of 600 mg/L, and a reaction time of 10 minutes. researchgate.net However, the optimal catalyst doses varied: 50 mg/L for n.CeO₂, and 30 mg/L for both n.ZnO and a 1:1 mixture of n.CeO₂/n.ZnO. researchgate.net Under these conditions, high removal efficiencies were achieved: 97.04% for n.CeO₂, 96.2% for n.ZnO, and 95.7% for n.CeO₂/n.ZnO. researchgate.net The degradation kinetics for all three catalytic systems were found to follow a first-order model. researchgate.net
Table 3: Performance of Catalytic Ozonation for this compound Removal
| Catalyst | Optimal Catalyst Dose (mg/L) | Removal Efficiency (%) | Rate Constant (k, min-1) | R² (First-Order Kinetic Fit) |
|---|---|---|---|---|
| n.CeO₂ | 50 | 97.04 | 0.3435 | 0.9987 |
| n.ZnO | 30 | 96.2 | 0.3551 | 0.9912 |
| n.CeO₂/n.ZnO | 30 | 95.7 | 0.3226 | 0.9923 |
Note: Optimal conditions for the above catalytic processes were pH 3, ozone dose 600 mg/L, and reaction time 10 min for an initial AV 90 concentration of 50 mg/L. researchgate.net
Electrochemical Oxidation Studies for this compound Remediation
Electrochemical oxidation is an AOP where pollutants are destroyed by electrochemically generated species. researchgate.net This can occur through direct anodic oxidation, where the pollutant is adsorbed onto the anode surface and destroyed by electron transfer, or indirect oxidation, where strong oxidizing agents like hydroxyl radicals, active chlorine, or ozone are generated in the solution and subsequently react with the pollutant. mdpi.comnih.gov
Studies on the electrochemical degradation of other dyes, such as Crystal Violet, have demonstrated the effectiveness of this method. Using a Ti/Pt/SnO₂ anode, 100% color removal and 80% Chemical Oxygen Demand (COD) removal were achieved after 120 minutes of electrolysis. mdpi.com The process is strongly influenced by parameters like current density, pH, initial dye concentration, and the type of supporting electrolyte. mdpi.com The degradation often follows pseudo-first-order kinetics. mdpi.com While specific research on the electrochemical oxidation of this compound is not detailed in the provided context, the principles and effectiveness shown for other complex azo and triphenylmethane dyes suggest its high potential for AV 90 remediation. researchgate.netnih.gov The process is considered advantageous due to its high safety, strong oxidation capability, and low toxicity of byproducts. nih.gov
Adsorption Phenomena and Materials Science for this compound Sequestration
Adsorption is a primary mechanism for the removal of this compound from aqueous solutions. This process involves the adhesion of the dye molecules onto the surface of a solid adsorbent material. Research in this area is heavily focused on developing cost-effective and highly efficient adsorbents capable of sequestering the dye from industrial effluents.
A diverse range of materials has been investigated for the adsorption of this compound, with a significant emphasis on sustainable and low-cost options. These materials are extensively characterized to understand their surface properties, which are crucial for the adsorption process.
Chitosan-based Composites: Chitosan (CTS), a biopolymer, has been used to create composite adsorbents. For instance, composite beads made from chitosan, halloysite (HNT), and boron nitride (h-BN) have been prepared using a simple dropping method. nih.gov Characterization through Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and zeta potential analysis helps in understanding the surface chemistry and morphology that influence dye uptake. nih.gov Another study utilized chitosan/nanoclay beads, which demonstrated significantly enhanced adsorption capacity compared to pure chitosan beads. dergipark.org.tr
Polyaniline-based Composites: Polyaniline (PANI) and its composites are effective for dye removal due to their unique chemical properties. samipubco.com Materials such as Polyaniline/Alginate (PANI/SA) and Polyaniline/Gördes-clinoptilolite (PANI/GC) have been synthesized via chemical oxidative polymerization. doaj.orgosti.gov These composites are characterized using techniques like FTIR, SEM, and X-ray diffraction to confirm their structure and functional groups responsible for adsorption. doaj.orgosti.gov
Activated Carbons: Powdered activated carbon (PAC) is a conventional but highly effective adsorbent. researchgate.netfibre2fashion.com Its high efficacy is attributed to a large surface area and porous structure. For example, PAC derived from various sources has been shown to have a high Brunauer-Emmett-Teller (BET) surface area, contributing to superior sorption potentials for this compound. researchgate.net
Agricultural Waste Biomass: Utilizing agricultural waste as a precursor for adsorbents presents a cost-effective and environmentally friendly approach. Materials such as guava seed powder (G-seed), peach seed shells (PSS), and a novel sorbent from rice husk ash (RHA), palm oil fuel ash (PFA), and coal fly ash (CFA) have been successfully used. researchgate.netresearchgate.nettuiasi.ro These materials are characterized to identify surface functional groups like hydroxyl (–OH) and carboxyl (C=O) groups, which play a role in the adsorption mechanism. researchgate.netresearchgate.net The mechanism for these materials often involves a mix of pore filling, hydrogen bond formation, and electrostatic interactions. researchgate.net
Table 1: Overview of Novel Adsorbent Materials for this compound This table is interactive. You can sort and filter the data.
| Adsorbent Material | Type | Key Characterization Findings | Citations |
|---|---|---|---|
| Chitosan/Halloysite/Boron Nitride (CTS/HNT/h-BN) | Chitosan-based Composite | Characterized by FT-IR, SEM, and zeta potential analysis. | nih.gov |
| Chitosan/Nanoclay (CTS/nanoclay) | Chitosan-based Composite | SEM and FT-IR analyses performed for characterization. | dergipark.org.tr |
| Polyaniline/Alginate (PANI/SA) | Polyaniline-based Composite | Characterized by Fourier transform infrared spectroscopy (FTIR). | doaj.org |
| Polyaniline/Clinoptilolite (PANI/GC) | Polyaniline-based Composite | Characterized by X-ray diffraction, nitrogen adsorption–desorption isotherms, SEM, and FTIR. | osti.govgazi.edu.tr |
| Powdered Activated Carbon (PAC) | Activated Carbon | High BET surface area (804.46 m²/g) with hydroxyl, carboxyl, and ether functional groups. | researchgate.net |
| Guava Seed Powder (G-seed) | Agricultural Waste Biomass | BET surface area of 38.25 m²/g; contains hydroxyl, carboxyl, and ether groups. | researchgate.net |
| Peach Seed Shell Powder (PSS) | Agricultural Waste Biomass | Characterized by FTIR, SEM, EDX, XRD, and point of zero charge (pHpzc) measurements. | researchgate.net |
| RHA/PFA/CFA Sorbent | Agricultural Waste Biomass | Developed by sol-gel method using rice husk ash, palm oil fuel ash, and coal fly ash. | tuiasi.ro |
To quantify the adsorption capacity and understand the interaction between this compound and the adsorbent surface, various isotherm and kinetic models are employed.
Adsorption Isotherm Modeling: Isotherm models describe how the dye molecules distribute between the liquid and solid phases at equilibrium.
The Langmuir model , which assumes monolayer adsorption on a homogeneous surface, has been found to fit the experimental data well for many adsorbents, including chitosan/nanoclay, Polyaniline/Alginate, and powdered activated carbon. dergipark.org.trdoaj.orgresearchgate.net The maximum monolayer adsorption capacity (q_m) is a key parameter derived from this model. For example, PANI/SA was found to have a q_m of 138.9 mg/g, while chitosan/nanoclay beads had a capacity of 91.74 mg/g. dergipark.org.trdoaj.org
The Freundlich model , which is applicable to heterogeneous surfaces, provided a good fit for adsorption onto guava seed powder and a novel RHA/PFA/CFA sorbent, suggesting physisorption on heterogeneous sites. researchgate.nettuiasi.ro
The Temkin model , which considers the effect of indirect adsorbate-adsorbate interactions on adsorption, has also been used to analyze the equilibrium data for various materials. nih.govdergipark.org.trdoaj.orgtuiasi.ro
Kinetic Studies: Kinetic models are used to determine the rate of the adsorption process. The pseudo-second-order kinetic model has been consistently found to be the most suitable model for describing the adsorption of this compound onto a wide range of materials, including polyaniline composites, activated carbon, guava seed powder, and chitosan composites. nih.govdoaj.orgosti.govresearchgate.net This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.
Table 2: Adsorption Isotherm and Kinetic Parameters for this compound This table is interactive. You can sort and filter the data.
| Adsorbent | Best Fit Isotherm Model | Max. Adsorption Capacity (q_m, mg/g) | Best Fit Kinetic Model | Citations |
|---|---|---|---|---|
| Polyaniline/Alginate (PANI/SA) | Langmuir | 138.9 | Pseudo-second-order | doaj.org |
| Polyaniline (PANI) | Freundlich | 153.85 | Pseudo-second-order | osti.govgazi.edu.tr |
| Polyaniline/Clinoptilolite (PANI/GC) | Langmuir | 72.46 | Pseudo-second-order | osti.govgazi.edu.tr |
| Chitosan/Nanoclay (CTS/nanoclay) | Langmuir | 91.74 | Not Specified | dergipark.org.tr |
| CTS/HNT/h-BN3 Composite | Langmuir & Freundlich | 32.57 | Pseudo-second-order | nih.gov |
| Powdered Activated Carbon (PAC) | Freundlich | Not specified (Freundlich model) | Pseudo-second-order | researchgate.net |
| Guava Seed Powder (G-seed) | Freundlich | Not specified (Freundlich model) | Pseudo-first-order | researchgate.net |
| Peach Seed Shell Powder (PSS) | Langmuir | 94.92 | Pseudo-second-order | researchgate.net |
| RHA/PFA/CFA Sorbent | Freundlich | 30.74 | Pseudo-second-order | tuiasi.ro |
Thermodynamic analysis is performed to determine the spontaneity and nature of the adsorption process by calculating parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
The thermodynamic study of this compound adsorption onto guava seed powder revealed that the process was spontaneous and exothermic in nature, accompanied by an increase in randomness at the solid-solution interface. researchgate.net In contrast, the adsorption onto activated pistachio shells was found to be an endothermic process. nih.gov Similarly, a study on peach seed shell waste indicated that the adsorption of this compound was feasible and spontaneous. researchgate.net These findings demonstrate that the thermodynamic nature of adsorption is highly dependent on the specific adsorbent material and the interactions involved. A negative value of ΔG° indicates a spontaneous process, while the sign of ΔH° indicates whether the process is exothermic (negative) or endothermic (positive).
Table 3: Thermodynamic Parameters for this compound Adsorption This table is interactive. You can sort and filter the data.
| Adsorbent | ΔG° | ΔH° | ΔS° | Interpretation | Citations |
|---|---|---|---|---|---|
| Guava Seed Powder | Spontaneous | Exothermic | Increase in randomness | The process is feasible, spontaneous, and exothermic. | researchgate.net |
| Peach Seed Shell | Spontaneous | Not specified | Not specified | The process is feasible and spontaneous. | researchgate.net |
| Acid-Activated Pistachio Shell | Spontaneous | Endothermic | Not specified | The process is feasible, spontaneous, and endothermic. | nih.gov |
Bioremediation and Biodegradation Pathway Elucidation of this compound
While adsorption physically removes the dye, degradation processes aim to break it down into simpler, less harmful compounds. Research into the biodegradation of this compound is less extensive than that of adsorption. However, advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective. The photo-Fenton process (H₂O₂/Fe²⁺/UV) has been investigated for the degradation of this compound. tsijournals.com Studies show that the degradation is dependent on factors such as the concentration of the dye, ferrous sulfate (FeSO₄), hydrogen peroxide (H₂O₂), and the pH of the solution. tsijournals.com The kinetics of this photodegradation process have been found to follow first-order kinetics. tsijournals.com This suggests that AOPs are a promising technology for the chemical breakdown of this compound in wastewater. tsijournals.comcorning.com
Research on Synergistic and Antagonistic Effects in Mixed-Pollutant Systems involving this compound
Industrial wastewater is typically a complex mixture of various pollutants, not just a single dye. The combined effect of these pollutants can be synergistic (where the total effect is greater than the sum of individual effects) or antagonistic (where the total effect is less). nih.govnih.gov Currently, there is limited specific research available that focuses on the synergistic and antagonistic effects in mixed-pollutant systems that explicitly involve this compound. Understanding these interactions is a critical area for future research, as the presence of other organic compounds, heavy metals, or salts could significantly enhance or inhibit the efficiency of adsorption or degradation processes designed for this compound removal. Such studies are essential for developing robust and effective treatment strategies for real-world industrial effluents. nih.gov
Applications of Acid Violet 90 in Advanced Materials Science and Research Tools
Research on Acid Violet 90 as a Chromogenic Reagent and pH Indicator in Analytical Chemistry Methodologies
While not extensively documented as a chromogenic reagent for quantifying other substances, the inherent properties of this compound make it a subject of interest as a pH indicator. Its molecular structure results in distinct color changes in response to shifts in the hydrogen ion concentration of a solution. Research has shown that aqueous solutions of this compound exhibit a visible color transition when the pH is altered.
In an aqueous solution, the addition of a strong acid, such as hydrochloric acid, causes the dye to shift to an orange color, which is accompanied by the formation of a red precipitate. worlddyevariety.comalanchemindustries.com Conversely, when a strong base like sodium hydroxide (B78521) is introduced, the solution turns red, also resulting in a red precipitate. worlddyevariety.comalanchemindustries.com These observable changes indicate a response to the acidic and alkaline environments, establishing its potential for use as a qualitative pH indicator in various analytical methodologies.
Table 1: pH-Indicating Properties of this compound
| Condition | Observed Color | Precipitate Formation | Reference |
|---|---|---|---|
| Addition of Hydrochloric Acid (Acidic pH) | Orange | Red Precipitate | worlddyevariety.comalanchemindustries.com |
| Addition of Sodium Hydroxide (Alkaline pH) | Red | Red Precipitate | worlddyevariety.comalanchemindustries.com |
Studies on this compound as a Component in Functionalized Materials and Nanocomposites
This compound has been utilized as a model dye molecule in the development and testing of functionalized materials and nanocomposites, primarily for applications in environmental remediation. These studies investigate the efficacy of novel composite materials in adsorbing or degrading the dye from aqueous solutions.
One area of research involves the use of nanocatalysts for the removal of this compound. A study on catalytic ozonation processes investigated the use of cerium(IV) oxide (n.CeO2), zinc oxide (n.ZnO), and a composite of the two (n.CeO2/n.ZnO) as nanocatalysts. researchgate.net The research found high removal efficiencies for the dye, achieving 97.04% with n.CeO2, 96.2% with n.ZnO, and 95.7% with the composite catalyst under optimal conditions. researchgate.net
Another approach involves the creation of adsorbent beads from biopolymers and clays. For instance, composite beads made from chitosan (B1678972) (CTS) and nanoclay have been prepared and tested for their ability to adsorb this compound. dergipark.org.tr The study found that the maximum dye removal occurred at a low pH of 2, and the adsorption process was best described by the Langmuir isotherm model, indicating a monolayer adsorption mechanism. dergipark.org.tr These functionalized beads represent a cost-effective and environmentally friendly method for dye removal.
Table 2: Functionalized Materials and Nanocomposites for this compound Removal
| Material/Nanocomposite | Application | Key Finding | Reference |
|---|---|---|---|
| n.CeO2, n.ZnO, n.CeO2/n.ZnO Nanocatalysts | Catalytic Ozonation | Removal efficiencies of 97.04%, 96.2%, and 95.7% respectively. researchgate.net | researchgate.net |
| Chitosan (CTS)/Nanoclay Beads | Adsorption | Highest dye removal at pH 2; follows Langmuir isotherm model. dergipark.org.tr | dergipark.org.tr |
Fundamental Research on Dye-Substrate Interactions in Textile and Polymer Science (e.g., Adsorption Mechanism on Fibers)
The interaction between this compound and various substrates is a key area of fundamental research, providing insights into the mechanisms of dyeing and the development of efficient adsorbents for wastewater treatment. These studies often focus on adsorption kinetics and equilibrium isotherms to elucidate the nature of the dye-substrate bond.
Research on the adsorption of this compound onto low-cost adsorbents derived from agro-waste, such as guava seed powder and powdered activated carbon (PAC), has identified several interaction mechanisms. researchgate.net These include pore filling, the formation of hydrogen bonds, electrostatic interactions, and n-π interactions. researchgate.net The experimental data for both guava seed and PAC adsorbents fit well with the Freundlich isotherm model, which suggests a physisorption process occurring on a heterogeneous surface. researchgate.net The optimal adsorption was found to occur at a highly acidic pH of 2.0. researchgate.net
Similarly, studies using modified acrylic fibers waste as an adsorbent for acid dyes have explored how chemical modifications can enhance dye uptake. nih.gov The efficiency of adsorption processes depends on factors like the surface chemistry of the adsorbent and the process conditions. nih.gov The interaction between anionic dyes like this compound and adsorbent surfaces is often governed by electrostatic forces. researchgate.net The surface charge of the adsorbent, which is dependent on the solution's pH relative to the adsorbent's point of zero charge (pHPZC), plays a critical role. researchgate.net For anionic dyes, adsorption is favored when the solution pH is lower than the pHPZC, resulting in a positively charged adsorbent surface that attracts the negatively charged dye anions. researchgate.net
Table 3: Adsorption Studies of this compound on Various Substrates
| Adsorbent Substrate | Optimal pH | Proposed Interaction Mechanism(s) | Fitted Isotherm/Kinetic Model | Reference |
|---|---|---|---|---|
| Guava (Psidium guajava L.) Seed Powder | 2.0 | Pore filling, hydrogen bonding, electrostatic interactions, n-π interaction. researchgate.net | Freundlich (Isotherm), Pseudo-first-order (Kinetic). researchgate.net | researchgate.net |
| Powdered Activated Carbon (PAC) | 2.0 | Pore filling, hydrogen bonding, electrostatic interactions, n-π interaction. researchgate.net | Freundlich (Isotherm), Pseudo-second-order (Kinetic). researchgate.net | researchgate.net |
| PSS Waste (Agro-waste) | 7.0 | Electrostatic interaction. researchgate.net | Not specified | researchgate.net |
Mechanistic Studies of this compound as a Biological Stain in Microscopy Research
In the field of microscopy, this compound is used as a histological stain for visualizing cellular components. cymitquimica.com As an acid dye, its staining mechanism is based on electrostatic interactions between the negatively charged dye molecule and positively charged structures within cells and tissues. macschem.us
The dye molecule of this compound carries a negative charge, typically on sulfonate groups. In contrast, many cellular components, particularly proteins in the cytoplasm and histone proteins associated with nucleic acids in the nucleus, are basic and carry a net positive charge at typical staining pH levels. This charge difference leads to an electrostatic attraction, causing the anionic this compound to bind to these acidophilic (base-loving) structures. cymitquimica.commacschem.us
This binding mechanism allows this compound to effectively stain both the nucleus and the cytoplasm, providing contrast for microscopic examination. cymitquimica.com The dye's affinity for nucleic acids is described as an adsorption process, driven by its acidic nature. cymitquimica.com This fundamental acid-base chemistry interaction is the primary mechanism behind its function as a biological stain.
Computational Chemistry and Theoretical Modeling of Acid Violet 90
Quantum Chemical Calculations of Electronic Structure and Reactivity of Acid Violet 90
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of this compound. These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.
Research on metal-complex azo dyes, a class to which this compound belongs, often involves the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscholarsresearchlibrary.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability and reactivity. A smaller energy gap suggests higher reactivity.
For instance, in studies of similar azo dyes, DFT calculations have been used to determine these electronic parameters. researchgate.net The locations of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attacks, respectively. In many azo dyes, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenol (B47542) or naphthalene (B1677914) rings, while the LUMO is frequently found around the azo bond and the electron-withdrawing groups. acs.org
While specific DFT studies on this compound are not widely published, data from analogous azo dye systems provide valuable insights. For example, theoretical analyses of similar dyes have shown how substituents can influence the electronic structure and, consequently, the color and reactivity of the dye. acs.org
Table 1: Representative Calculated Electronic Properties for a Generic Azo Dye (Analogous to this compound) using DFT
| Property | Value (eV) | Significance |
| HOMO Energy | -6.5 | Indicates electron-donating capacity |
| LUMO Energy | -2.0 | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.5 | Relates to chemical reactivity and stability |
Note: These values are illustrative and based on typical findings for similar azo dyes, not specific experimental or computational results for this compound.
Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, can further predict the reactive sites of the molecule. rsc.org The Fukui function, for example, helps in identifying the regions in a molecule that are most susceptible to radical, nucleophilic, or electrophilic attack, which is particularly useful for predicting degradation pathways. rsc.org
Molecular Dynamics (MD) Simulations of this compound Interactions with Solvents and Materials
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a detailed view of the interactions between this compound and its surrounding environment, such as water molecules or adsorbent materials. physchemres.orgphyschemres.org
MD simulations can model the solvation of this compound in water, revealing how water molecules arrange around the dye and how this solvation shell influences the dye's properties and behavior. physchemres.org Understanding these interactions is crucial for predicting the dye's solubility and its transport in aqueous environments.
In the context of dye removal from wastewater, MD simulations are particularly valuable for studying the interaction between this compound and various adsorbent materials like activated carbon, clays, or polymers. researchgate.netresearchgate.net These simulations can elucidate the binding mechanisms, such as electrostatic interactions, hydrogen bonding, and van der Waals forces, that govern the adsorption process. researchgate.net For example, a simulation could show how the sulfonate groups of this compound form hydrogen bonds with the hydroxyl groups on the surface of an adsorbent.
By calculating the interaction energy between the dye and the material, MD simulations can help in designing more effective adsorbents. researchgate.net Studies on other dyes have shown that specific functional groups can significantly enhance binding affinity. nih.govnih.gov
Table 2: Illustrative Interaction Energies from MD Simulations of a Generic Azo Dye with Different Surfaces
| System | Interaction Energy (kcal/mol) | Dominant Interaction Type |
| Dye-Water | -25.0 | Hydrogen Bonding, Electrostatic |
| Dye-Graphene | -40.0 | π-π Stacking, Van der Waals |
| Dye-Silica | -35.0 | Hydrogen Bonding, Electrostatic |
Note: These are representative values for analogous systems to illustrate the type of data obtained from MD simulations.
Monte Carlo (MC) Simulations for Adsorption and Interfacial Phenomena of this compound
Monte Carlo (MC) simulations are another powerful computational technique used to model complex systems. In the context of this compound, MC simulations are particularly useful for studying adsorption equilibria and the behavior of the dye at interfaces. researchgate.net
MC methods can be used to predict the adsorption isotherms of this compound on various materials, which describe how the dye molecules distribute between the liquid phase and the adsorbent surface at equilibrium. These simulations can help in understanding the capacity of an adsorbent and the nature of the adsorption process (e.g., monolayer or multilayer adsorption).
Grand Canonical Monte Carlo (GCMC) is a specific type of MC simulation that is well-suited for studying the adsorption of fluids in porous materials. GCMC simulations can predict the loading of this compound into the pores of an adsorbent at a given temperature and pressure, providing insights into the optimal conditions for dye removal.
Predictive Modeling of this compound Environmental Behavior and Degradation Pathways
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, plays a crucial role in assessing the environmental fate and potential degradation pathways of chemicals like this compound. researchgate.netfrontiersin.orgfrontiersin.org QSAR models are mathematical models that relate the chemical structure of a molecule to its biological or environmental activity.
For this compound, QSAR models can be developed to predict its biodegradability, toxicity to aquatic organisms, and potential for bioaccumulation. mdpi.comcanada.ca These models are built using experimental data from a range of similar chemicals and can provide valuable information for environmental risk assessment, especially when experimental data for the specific chemical is limited. canada.ca
Computational models can also be used to predict the degradation pathways of this compound. For instance, DFT calculations can be employed to model the reaction of the dye with reactive oxygen species, such as hydroxyl radicals, which are important in advanced oxidation processes used for wastewater treatment. acs.orgresearchgate.net By calculating the activation energies for different reaction pathways, it is possible to predict the most likely degradation products. researchgate.net
Artificial intelligence and machine learning algorithms are also being increasingly used to develop predictive models for the degradation of azo dyes. tandfonline.com These models can be trained on large datasets of experimental results to predict the efficiency of different treatment processes under various conditions.
Emerging Research Directions and Future Perspectives for Acid Violet 90
Integration of Artificial Intelligence and Machine Learning in Acid Violet 90 Research
The integration of artificial intelligence (AI) and machine learning (ML) is an emerging frontier in the study of this compound, particularly in predicting its behavior in various environmental and industrial processes. rsc.orgmdpi.com These computational tools are increasingly being used to model and optimize the removal of dyes like this compound from wastewater. mdpi.comdntb.gov.ua
Machine learning algorithms, such as Artificial Neural Networks (ANN), are being employed to analyze the complex, non-linear relationships between multiple factors that influence dye adsorption processes. mdpi.com These factors can include initial dye concentration, adsorbent dosage, pH, and contact time. mdpi.com For instance, research has demonstrated the use of ANN for modeling the removal of Cu (II) ions, a component of some metal-complex dyes, from aqueous solutions. dntb.gov.ua By processing large datasets from experimental studies, ML models can predict the adsorption capacities of different materials and optimize conditions for maximum dye removal, thereby accelerating the development of efficient water treatment technologies. mdpi.comdntb.gov.ua
Recent studies have explored the use of various ML models, including Adaptive Boosting, Gradient Boosting Machine, and Random Forest, to predict the photocatalytic degradation of organic pollutants. researchgate.net These models have shown high accuracy in forecasting the degradation efficiency under different conditions. researchgate.net The application of these predictive models to this compound can significantly reduce the time and resources required for extensive laboratory experiments, offering rapid and reliable predictions to guide research and development efforts. mdpi.comresearchgate.net
The table below illustrates the application of machine learning in predicting the removal of pollutants, a methodology applicable to this compound research.
| Pollutant/Process | Machine Learning Model | Key Parameters Investigated | Outcome |
| Copper (II) ion removal | Artificial Neural Network (ANN) | Flotation and sorptive flotation processes | Modeling of removal from aqueous solution dntb.gov.ua |
| Photocatalytic degradation of Perfluorooctanoic Acid (PFOA) | Adaptive Boosting, Gradient Boosting Machine, Random Forest | Light irradiation time, catalyst type and dosage, pH, initial PFOA concentration | Prediction of degradation efficiency researchgate.net |
| Dye removal by adsorption | Artificial Neural Network (ANN) | Adsorbent properties, pollutant concentrations, pH, temperature, contact time | Prediction of adsorption capacities and optimization of new adsorbent materials mdpi.com |
| Urinary pH sensing | Polyaniline deposited paper device with ML integration | pH levels | Development of a smart web app interface for sensing dntb.gov.ua |
Advancements in Sustainable Chemistry and Circular Economy Principles for this compound
Recent research has increasingly focused on applying the principles of sustainable chemistry and the circular economy to the lifecycle of dyes like this compound. irispublishers.comrsc.org This involves developing eco-friendly synthesis methods, utilizing renewable resources, and creating closed-loop systems to minimize waste and environmental impact. rsc.orgacs.org
A key area of advancement is the use of bio-based materials as adsorbents for dye removal from wastewater, a practice that aligns with circular economy principles by valorizing waste materials. researchgate.net For example, studies have investigated the use of peach seed shells and the fungus Aspergillus oryzae as effective adsorbents for this compound. researchgate.net Similarly, materials like chitosan (B1678972), derived from crustacean shells, have been used to create composite beads for dye adsorption. nih.govdergipark.org.tr These bio-adsorbents offer a sustainable alternative to conventional treatment methods. researchgate.net
The concept of a circular economy is also being propelled by innovations in textile production and dyeing processes. irispublishers.com This includes the exploration of waterless dyeing technologies and the use of herbal biomaterials to reduce water consumption and the release of hazardous effluents. irispublishers.com Furthermore, the development of biobased vitrimers, which are recyclable and reprocessable, points towards a future of sustainable materials that can be used in conjunction with dyes like this compound. rsc.org
The following table summarizes recent research on sustainable approaches relevant to this compound.
| Sustainable Approach | Materials/Methods | Application | Key Findings |
| Biosorption | Peach seed shell, Aspergillus oryzae | Removal of this compound from wastewater | Effective uptake of the dye, promoting a circular economy by using waste materials researchgate.net |
| Composite Adsorbents | Chitosan/halloysite/boron nitride beads | Adsorption of this compound | High adsorption capacity, demonstrating the potential of bio-based composites nih.gov |
| Circular Economy in Textiles | Herbal biomaterials, digital print technology | Sustainable textile production | Potential to reduce water pollution and greenhouse gas emissions irispublishers.com |
| Biobased Vitrimers | Bio-based monomers and chemicals | Development of recyclable materials | Aligns with green chemistry principles, enabling efficient recycling and reduced environmental impact rsc.org |
| In Situ Coloration | Anthocyanin-based natural dye in wet-spinning | Reduced environmental impact of dyeing | A novel method to decrease the environmental footprint of textile coloration acs.org |
Development of Novel Research Tools and Methodologies for this compound Characterization and Application
The characterization and application of this compound are being advanced by the development of novel research tools and methodologies. These tools provide deeper insights into the dye's structure, its interactions with various materials, and its degradation pathways.
Advanced analytical techniques are crucial for characterizing both the dye and the materials used in its application and removal. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Brunauer–Emmett–Teller (BET) analysis are routinely used to examine the properties of adsorbents before and after contact with this compound. researchgate.net These methods help elucidate the mechanisms of adsorption, such as identifying the functional groups involved and the changes in surface morphology and area. researchgate.netosti.gov For instance, FTIR can confirm the presence of hydroxyl and carboxyl groups on an adsorbent, which are active sites for dye binding. researchgate.net
In the context of dye degradation, advanced oxidation processes (AOPs) are a significant area of research. tsijournals.commdpi.com Methodologies to study these processes include the use of photo-Fenton reagents and monitoring the degradation kinetics under visible light. tsijournals.com Spectrophotometric methods are employed to track the decolorization of the dye over time, allowing for the determination of degradation efficiency and reaction kinetics. tsijournals.comdergipark.org.tr The development of in situ monitoring techniques, such as visible spectrophotometry for electrochemical AOPs, provides real-time data on dye decolorization. rsc.org
Furthermore, novel applications are being explored, such as the use of acid dyes in forensic science for the enhancement of fingerprints in blood. service.gov.uk This involves developing specific formulations and sequences of application with other chemical reagents. service.gov.uk
The table below highlights some of the key characterization and analytical techniques used in this compound research.
| Technique/Methodology | Purpose | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on adsorbent surfaces. nih.govdergipark.org.trresearchgate.net | Presence of hydroxyl, carboxyl, and other groups involved in adsorption. researchgate.net |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology of materials. nih.govresearchgate.netosti.gov | Changes in surface structure, porosity, and dye attachment. researchgate.netosti.gov |
| X-ray Diffraction (XRD) | To determine the crystalline or amorphous nature of materials. researchgate.net | Structural properties of adsorbents. researchgate.net |
| Brunauer–Emmett–Teller (BET) Analysis | To measure the specific surface area of porous materials. researchgate.net | Surface area available for adsorption. researchgate.net |
| UV-Vis Spectrophotometry | To measure the concentration of the dye in solution. dergipark.org.trtsijournals.com | Decolorization efficiency and degradation kinetics. tsijournals.comdergipark.org.tr |
| First-Order Derivative Spectrophotometry | To determine the concentration of individual dyes in a mixture. x-mol.net | Simultaneous quantification of this compound and other dyes. x-mol.net |
| Ultra-Performance Liquid Chromatography/tandem Mass Spectrometry (UPLC/MS-MS) | To identify and quantify dye components and degradation by-products. mdpi.com | Final removal efficiency and identification of intermediate compounds. mdpi.com |
Interdisciplinary Research Paradigms Connecting this compound Chemistry with Other Scientific Fields
Research on this compound is increasingly benefiting from interdisciplinary approaches that connect its core chemistry with fields such as materials science, environmental science, biology, and forensic science. This cross-pollination of disciplines is leading to innovative solutions for its application and remediation.
In environmental science , the primary focus is on the removal of this compound from industrial wastewater. This has led to collaborations with materials science to develop novel adsorbents. For example, composites of polyaniline (PANI) and clinoptilolite have been synthesized and characterized for their effectiveness in adsorbing this compound. osti.gov The study of adsorption isotherms and kinetics in these systems provides a deeper understanding of the underlying physical and chemical processes. osti.gov Furthermore, the combination of electrochemical and biological treatments, using organisms like Lemna minor as bioindicators, represents a synergy between electrochemistry and ecotoxicology to assess the environmental impact of treated wastewater. mdpi.com
The interaction of this compound with biological systems is another area of interdisciplinary research. In biomedical research and biotechnology , acid dyes are used for staining biological tissues and in various assays. researchgate.netiarc.fr The development of antimicrobial textiles by treating fabrics with chitosan nanoparticles before dyeing with this compound combines materials science with microbiology to create functional fabrics with enhanced properties. ekb.eg
In the field of forensic science , acid dyes, including those similar to this compound, are investigated for their ability to enhance the visibility of fingerprints contaminated with blood. service.gov.uk This research intersects with chemistry and materials science to optimize dye formulations for better contrast and sensitivity on various surfaces. service.gov.uk
The table below provides examples of interdisciplinary research involving this compound.
| Scientific Field | Interdisciplinary Connection | Research Focus | Example Application/Study |
| Environmental Science | Materials Science, Electrochemistry | Wastewater Treatment | Adsorption of this compound onto polyaniline/clinoptilolite composites. osti.gov |
| Environmental Science | Biology, Ecotoxicology | Bioremediation and Toxicity Assessment | Combined electrooxidation and biological treatment of this compound with Lemna minor. mdpi.com |
| Materials Science | Microbiology, Textile Science | Functional Textiles | Enhancing dyeing and antimicrobial properties of cotton and viscose fabrics with this compound after chitosan nanoparticle treatment. ekb.eg |
| Forensic Science | Chemistry | Crime Scene Investigation | Use of acid dyes for the chemical enhancement of fingerprints in blood. service.gov.uk |
| Chemistry | Optics, Pharmacology | Photoswitchable Materials | Exploring the proton-controlled photophysics of acidic azo dyes for potential use in optical devices and drug delivery. acs.org |
Q & A
Q. What are the optimal pH and catalyst conditions for removing Acid Violet 90 (AV90) via catalytic ozonation?
Methodological Answer: Optimal conditions depend on the nanocatalyst type:
- n-CeO2 : pH 3, 50 mg/L catalyst dose, 600 mg/L ozone dose, 10-minute reaction time (97.04% efficiency) .
- n-ZnO : pH 3, 30 mg/L catalyst dose, 600 mg/L ozone dose, 10-minute reaction time (96.20% efficiency) .
- n-CeO2/n-ZnO composite : pH 3, 15 mg/L catalyst dose, 600 mg/L ozone dose, 10-minute reaction time (95.70% efficiency) .
Acidic pH enhances electrostatic attraction between positively charged catalyst surfaces (below point of zero charge, PZC ~9–9.3) and anionic AV90 molecules, improving degradation .
Advanced Research Question
Q. How do degradation kinetics differ between n-CeO2 and n-ZnO catalysts in AV90 removal?
Methodological Answer: AV90 degradation follows pseudo-first-order kinetics. Key parameters include:
Basic Research Question
Q. What characterization techniques validate nanocatalyst efficacy in AV90 studies?
Methodological Answer: Critical techniques include:
- SEM : Confirms uniform nanoparticle size (~50 nm) and morphology .
- BET Analysis : Quantifies surface area and porosity (e.g., n-CeO2’s high surface area improves ozone activation) .
- Zeta Potential : Determines surface charge at varying pH, explaining pH-dependent performance .
- UV-Vis Spectroscopy : Monitors AV90 concentration at λmax = 525 nm via calibration curves (R² = 0.9999) .
Advanced Research Question
Q. How can researchers reconcile discrepancies in reported catalyst dose efficiencies?
Methodological Answer: Discrepancies arise from experimental variables:
- Adsorption Interference : Some studies subtract adsorption effects (e.g., 1–3% removal via adsorption alone) to isolate catalytic contributions .
- Dose Saturation : Beyond 50 mg/L for n-CeO2, agglomeration reduces active sites, limiting efficiency gains .
- Composite Catalysts : n-CeO2/n-ZnO mixtures show lower efficiency (95.7%) than individual catalysts due to uneven charge distribution .
Standardized protocols for pre-adsorption controls and dose optimization are critical .
Basic Research Question
Q. What role does ozone dosage play in AV90 degradation efficiency?
Methodological Answer: Ozone dosage directly influences •OH generation:
- <600 mg/L : Linear efficiency increase (65–97% removal) due to higher •OH availability .
- >600 mg/L : Diminishing returns from excess ozone self-decomposition (e.g., 1500 mg/L yields only ~2% improvement) .
Optimal ozone dose is 600 mg/L, balancing cost and efficiency .
Advanced Research Question
Q. What mechanistic insights explain pH-dependent AV90 degradation by CeO2 and ZnO?
Methodological Answer: Mechanisms are governed by:
- Surface Charge : At pH < PZC (~9), catalysts are positively charged, attracting anionic AV90 via electrostatic forces .
- •OH Generation : n-CeO2’s redox activity (Ce³⁺/Ce⁴⁺) enhances ozone decomposition to •OH, especially at pH 3 .
- ZnO Limitations : At neutral pH, ZnO’s solubility increases, reducing catalyst stability and active sites .
Advanced studies should use electron paramagnetic resonance (EPR) to quantify •OH and probe CeO2/ZnO interfacial reactions .
Basic Research Question
Q. How to design experiments isolating adsorption from catalytic ozonation in AV90 removal?
Methodological Answer:
Control Experiment : Run ozonation without catalyst to measure direct ozone effects.
Adsorption Test : Exclude ozone; measure AV90 removal via catalyst adsorption alone (e.g., 1–3% removal) .
Subtract Contributions : Calculate catalytic efficiency as Total removal – (Ozone-only removal + Adsorption removal) .
Use inert reactors (e.g., glass) to avoid interference from wall adsorption .
Advanced Research Question
Q. Do composite nanocatalysts (e.g., CeO2/ZnO) offer synergistic advantages in AV90 treatment?
Methodological Answer: Composite catalysts underperform individual catalysts (95.7% vs. 97.04% for n-CeO2) due to:
- Charge Mismatch : Differing PZC values disrupt electrostatic AV90 adsorption .
- Redox Incompatibility : CeO2’s oxygen storage capacity conflicts with ZnO’s bandgap-driven reactivity .
However, composites may improve stability under extreme pH. Future work should explore core-shell structures or doped catalysts to enhance synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
